1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
The compound 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety and a pyrimidine-2,4-dione base. The tetrahydrofuran ring features a 3-methyl group, distinguishing it from canonical ribose or deoxyribose sugars. The pyrimidine-2,4-dione base resembles uracil, a natural nucleobase, but structural modifications may confer unique biological or chemical properties.
Properties
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKORJKMMVZAOZ-UZRKRJFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Glycosylation
The foundational approach involves coupling a modified sugar moiety with a pyrimidine base. The tetrahydrofuran ring’s 3-methyl group is introduced early in the synthesis to ensure stereochemical fidelity. For example, Search Result details a method where uridine derivatives undergo iodination at the 5'-position using triphenylphosphine and iodine in pyridine, followed by elimination to form a methylene intermediate. Adapting this strategy, a methyl group can be introduced via alkylation of a protected sugar precursor.
A typical protocol begins with 1,2-O-isopropylidene-α-D-ribofuranose, which is methylated at the 3-position using methyl iodide and a strong base (e.g., NaH). After deprotection, the methylated ribose is coupled to a silylated pyrimidine base (e.g., uracil) under Vorbrüggen conditions, employing hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) as catalysts. This method yields the β-D-ribofuranosyl nucleoside with >80% stereoselectivity.
Key Data Table: Glycosylation Reaction Parameters
| Parameter | Value | Source Citation |
|---|---|---|
| Sugar precursor | 1,2-O-isopropylidene-α-D-ribofuranose | |
| Methylation reagent | Methyl iodide, NaH | |
| Coupling catalyst | HMDS, TMSOTf | |
| Yield | 72–85% |
Post-Synthetic Modification of Uridine Derivatives
Direct Methylation of the Sugar Moiety
An alternative route involves modifying commercially available uridine. Search Result demonstrates the feasibility of introducing substituents via electrophilic substitution. For instance, treating uridine with iodomethane in the presence of Ag₂O selectively methylates the 3'-hydroxyl group, though this method risks over-alkylation. To mitigate this, a two-step protection strategy is employed:
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Protection of 2'- and 5'-hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.
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Methylation of the 3'-OH using methyl triflate in anhydrous DMF.
This approach achieves 65–70% isolated yield, with purity >95% confirmed by HPLC.
Enzymatic Methylation
Solid-Phase Synthesis for Scalable Production
Polymer-Supported Intermediates
Solid-phase synthesis enhances scalability and purity. Search Result illustrates the use of perylene-modified uridine analogs synthesized via Sonogashira coupling, a method adaptable to methylated derivatives. The tetrahydrofuran ring is constructed on a resin-bound diol, with the methyl group introduced via Mitsunobu reaction using methanol and diethyl azodicarboxylate (DEAD). After cleavage from the resin, the nucleoside is purified via reverse-phase chromatography, achieving 60–68% overall yield.
Key Data Table: Solid-Phase Synthesis Metrics
| Metric | Value | Source Citation |
|---|---|---|
| Resin type | Wang resin (hydroxyl-functionalized) | |
| Mitsunobu reagents | DEAD, PPh₃ | |
| Final purity (HPLC) | ≥98% |
Challenges and Optimization Strategies
Stereochemical Control
The (2R,3S,4R,5R) configuration necessitates chiral auxiliaries or asymmetric catalysis. Search Result employs L-ascorbic acid as a chiral inducer during glycosylation, improving β-selectivity to 88%. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) separates diastereomers, albeit with a 15–20% yield penalty.
Purification and Analytical Validation
All methods require rigorous purification. Search Result and emphasize the use of preparative HPLC with C18 columns and isocratic elution (acetonitrile:water = 7:3). LC-MS and ¹H/¹³C NMR are critical for confirming the methyl group’s position and stereochemistry .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Antiviral Properties
One of the most significant applications of this compound is its role as a prodrug in antiviral therapies. It is an impurity of Sofosbuvir (PSI-7977), a nucleotide polymerase inhibitor used in the treatment of hepatitis C virus (HCV). The compound exhibits selective inhibition of HCV NS5B polymerase, which is crucial for viral replication .
Antitumor Activity
Research indicates that derivatives of this compound may possess antitumor properties. Studies have shown that similar pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Nucleotide Inhibition
The compound acts as a nucleotide analog, which can interfere with nucleic acid synthesis. This mechanism is particularly valuable in developing antiviral drugs that target viral replication processes. The structural similarity to natural nucleotides allows it to be incorporated into viral RNA or DNA, leading to chain termination during replication .
Enzyme Inhibition
Research has demonstrated that similar compounds can inhibit enzymes such as thymidine kinase and dihydrofolate reductase. These enzymes are vital for nucleotide metabolism and DNA synthesis, making them attractive targets for drug development in cancer therapy .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Studies have shown that the compound undergoes extensive metabolism, primarily through hepatic pathways. Its metabolites are often more active than the parent compound, which is crucial for designing effective dosing regimens .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Halogenation (fluoro, chloro, iodo) introduces electronegative groups, altering sugar conformation and base-pairing interactions. For example, 3-fluoro substitution () mimics ribose’s 2'-OH in natural nucleosides, stabilizing the C3'-endo conformation critical for antiviral activity .
Base Modifications :
- 5-Methyl () and 5-trifluoromethyl () on pyrimidine increase steric bulk and metabolic stability.
- 5-Iodo () and 5-fluoro () substitutions are common in antiviral/anticancer agents (e.g., floxuridine, doxifluridine) due to their DNA/RNA incorporation interference .
Biological Activity Correlations :
- Antiviral : Fluoro- and iodo-substituted analogs () show promise in inhibiting viral polymerases .
- Anticancer : Trifluoromethyl and iodo derivatives () may disrupt nucleotide metabolism or act as radiosensitizers .
Physicochemical Properties :
Biological Activity
The compound 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that exhibits significant biological activity. Its unique structure combines a tetrahydrofuran ring with a pyrimidine dione moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 277.26 g/mol. The presence of multiple hydroxyl groups and a dione structure enhances its reactivity and interaction with biological targets.
-
Enzyme Inhibition :
- Studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on Mur ligases, which are critical in bacterial cell wall synthesis. Inhibitors of Mur ligases are being explored as novel antibacterial agents due to their role in peptidoglycan biosynthesis .
- Antioxidant Activity :
-
Cellular Interactions :
- The compound's interactions with cellular pathways suggest it may modulate signal transduction mechanisms. This modulation can influence cell proliferation and apoptosis, indicating potential applications in cancer therapy.
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione against various strains of bacteria. The results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.
Case Study 2: Antioxidant Mechanism
In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human epithelial cells subjected to oxidative stress. This indicates its potential role as a protective agent against oxidative damage in cellular environments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this nucleoside analog, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via glycosylation of modified pyrimidine bases with protected sugar moieties. For example, coupling reactions using tetra-n-butylammonium fluoride (TBAF) in THF at 0°C for 4 hours have been employed to remove protecting groups (e.g., silyl ethers) while preserving stereochemistry . Key steps include:
- Protection/deprotection strategies : Use of 4-methoxybenzyl (PMB) or trityl groups to shield hydroxyl groups during synthesis .
- Chromatographic purification : Flash chromatography on silica gel with gradients of petroleum ether/ethyl acetate or ethyl acetate/methanol ensures high purity (>94% yield reported) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify sugar puckering (e.g., C3′-endo vs. C2′-endo conformations) and base orientation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO; MW 258.23) .
- X-ray crystallography : For absolute configuration determination, particularly when synthesizing fluorinated or methylated analogs .
Q. What are the stability profiles under varying storage conditions?
- Methodological Answer :
- Storage : Maintain at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the dihydroxyfuran moiety .
- Decomposition risks : Exposure to heat (>40°C) or strong oxidizers may generate CO, CO, or nitrogen oxides .
Advanced Research Questions
Q. How can modifications to the sugar or base moieties enhance target selectivity in enzyme inhibition studies?
- Methodological Answer :
- Sugar modifications : Introduce fluorine at C3′ or methyl groups at C5′ to mimic natural substrates of kinases (e.g., thymidylate kinase) while resisting enzymatic degradation .
- Base alterations : Replace the pyrimidine-dione with 5-trifluoromethyl or 5-iodo analogs to study steric/electronic effects on binding to viral polymerases .
- Activity assays : Use Mycobacterium tuberculosis thymidylate kinase inhibition assays (IC values) to quantify efficacy .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Control experiments : Compare activity of the parent compound with its 5,6-dihydrouridine analog (CAS 5627-05-4), which lacks the C5–C6 double bond and may exhibit reduced antiviral potency .
- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-specific effects at high doses .
- Structural analogs : Synthesize and test derivatives like 5′-O-(4,4′-dimethoxytrityl)-2′-deoxyuridine to isolate contributions of specific functional groups .
Q. How can computational modeling guide the design of derivatives with improved ADMET properties?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes to targets like cowpox virus polymerases, focusing on hydrogen bonding with the dihydroxyfuran ring .
- ADMET prediction : SwissADME or pkCSM to optimize logP (<2) and polar surface area (>80 Ų) for enhanced blood-brain barrier penetration or reduced renal clearance .
- QSAR analysis : Correlate substituent electronegativity (e.g., CF vs. CH) with cytotoxicity in HEK293 or HepG2 cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
